N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23BrN4O3S and its molecular weight is 515.43. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. Its unique structure incorporates a benzodioxole moiety and a spirocyclic framework, which are known to influence various biological pathways. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on current research findings.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the benzodioxole structure can enhance cytotoxic potency.
In vitro assays demonstrated that compounds structurally related to this compound displayed promising results against several human cancer cell lines, with IC50 values ranging from 26 µM to 65 µM depending on the specific derivative tested .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in tumor growth and proliferation. For example, similar compounds have been shown to inhibit α-amylase and other enzymes critical in metabolic pathways related to cancer progression .
Antidiabetic Activity
Recent studies have explored the potential of benzodioxole derivatives as α-amylase inhibitors, which are crucial for managing diabetes by regulating carbohydrate metabolism. The compound exhibited an IC50 value of 0.85 µM in α-amylase inhibition assays, indicating its potential as a therapeutic agent for diabetes management .
Case Studies
- In Vitro Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of this compound against various cancer cell lines.
- Results showed significant inhibition of cell proliferation in treated groups compared to controls.
- In Vivo Efficacy in Diabetic Models
Summary of Biological Activities
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3S/c1-28-10-8-23(9-11-28)26-21(15-2-4-16(24)5-3-15)22(27-23)32-13-20(29)25-17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUGZCPAHXQVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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